molecular formula C14H16F3N3O B2965906 N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide CAS No. 2094211-58-0

N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide

Cat. No.: B2965906
CAS No.: 2094211-58-0
M. Wt: 299.297
InChI Key: WFOFWHXTNWQPMQ-UHFFFAOYSA-N
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Description

N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is a complex organic compound. It features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and a propenamide group. Due to its intricate structure, it serves as an important molecule in various research fields and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide typically involves several steps:

  • Formation of Pyridine Ring: : 5-(Trifluoromethyl)pyridine can be synthesized via the trifluoromethylation of pyridine using a reagent such as CF3I.

  • Piperidine Derivative: : The next step involves the preparation of a piperidine derivative. This can be done by reacting 4-chloropiperidine with 5-(trifluoromethyl)pyridine.

  • Amidation: : The final step is the formation of the propenamide group by reacting the piperidine derivative with acrylamide under suitable conditions, such as the presence of a base and a solvent like toluene.

Industrial Production Methods

In industrial settings, these reactions are scaled up with optimizations such as continuous flow processes to improve yield and reduce reaction time. Catalysts and high-throughput techniques might be employed to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide can undergo various types of chemical reactions, including:

  • Oxidation: : Typically using agents like potassium permanganate (KMnO4).

  • Reduction: : Through hydrogenation using catalysts like palladium on carbon (Pd/C).

  • Substitution: : Undergoing nucleophilic substitution reactions at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : KMnO4 in aqueous medium.

  • Reduction: : Hydrogen gas with Pd/C catalyst under pressure.

  • Substitution: : Nucleophiles such as amines or alcohols in organic solvents.

Major Products

The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation might lead to the formation of carboxylic acid derivatives, while reduction could yield simpler amine compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide serves as a building block for creating more complex molecules. It is used in the development of novel catalysts and ligands.

Biology

In biological research, this compound may be explored for its potential as a modulator of biological pathways due to its unique structural features.

Medicine

The compound could have therapeutic potential, particularly in the design of drugs targeting specific receptors or enzymes influenced by the trifluoromethyl group and the amide linkage.

Industry

Industrially, it might be used in the synthesis of agrochemicals or materials science, where its unique properties could enhance the performance of products.

Mechanism of Action

The mechanism by which N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity, affecting cell membrane permeability and the compound's binding affinity to targets. Pathways influenced include enzymatic inhibition or receptor modulation.

Comparison with Similar Compounds

Similar compounds might include other trifluoromethylated amides or piperidine derivatives.

Comparison

  • Structural Complexity: : N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is unique due to its combined trifluoromethyl, pyridine, piperidine, and propenamide groups.

  • Reactivity: : Its trifluoromethyl group provides distinct reactivity compared to similar non-fluorinated amides.

Similar Compounds

  • N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}prop-2-enamide

  • N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetamide

This comprehensive look into this compound should provide you with insights into its synthesis, reactions, applications, and more. Happy researching!

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-2-13(21)19-11-5-7-20(8-6-11)12-4-3-10(9-18-12)14(15,16)17/h2-4,9,11H,1,5-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFWHXTNWQPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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